N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core linked to a propanamide moiety with a 2-cyanoethyl-N-methyl substituent. Its design leverages substituent effects to optimize solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-22(10-5-9-19)16(25)8-11-23-13-20-17-15(18(23)26)12-21-24(17)14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMQFJBUXJMBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2 by fitting into its active site, forming essential hydrogen bonds with Leu83. This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation.
Biochemical Pathways
The inhibition of CDK2 disrupts the normal cell cycle progression, leading to a halt in cell proliferation. This can result in the induction of apoptosis within tumor cells, particularly in the HCT cell line. The compound’s action on CDK2 also affects downstream pathways involved in cell growth and division.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity.
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM. The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within HCT cells.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural homology with several analogs, differing primarily in substituents on the propanamide side chain and the heterocyclic core. Key analogs include:
Key Observations :
- The target compound’s 2-cyanoethyl-N-methyl group balances polarity and steric bulk, favoring membrane permeability compared to Analog 1’s ethoxyphenyl group .
- Analog 2’s dihydropyrimidinone core and p-tolyl substituent create distinct hydrogen-bonding networks (N–H⋯O and O–H⋯N interactions) and a hydrophobic aromatic face, differing from the pyrazolo[3,4-d]pyrimidinone core in the target .
- Analog 3’s pyridyl group may enhance target binding via π-stacking or hydrogen bonding, but its basicity could alter pharmacokinetics relative to the target’s cyano group .
Physicochemical Properties
Crystallographic data for Analog 2 (C20H25N3O3) reveals a dihedral angle of 88.36° between aromatic rings and a chair conformation cyclohexane, contributing to its rigid structure . In contrast, the target compound’s pyrazolo[3,4-d]pyrimidinone core likely adopts a planar conformation, with the cyanoethyl group introducing torsional flexibility.
Preparation Methods
Conventional Cyclocondensation Method
The core structure is synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide or its derivatives.
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) is refluxed with formamide (15 mL) at 150°C for 8 hours.
- The mixture is cooled, poured into ice-water, and neutralized with dilute HCl.
- The precipitate is filtered, washed with ethanol, and recrystallized to yield 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 68–72%).
- IR (KBr): 3420 cm⁻¹ (NH), 1697 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆): δ 8.69 (s, 1H, pyrimidine-H), 7.45–7.62 (m, 5H, Ph-H), 6.12 (s, 2H, NH₂).
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time and improves yield:
- A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) and formamide (10 mL) is irradiated at 150°C for 20 minutes.
- Workup as above yields the core structure (Yield: 85–88%).
Functionalization at the 5-Position
Nucleophilic Substitution with 3-Chloro-N-(2-Cyanoethyl)-N-Methylpropanamide
The 5-amino group undergoes nucleophilic displacement with 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide under basic conditions.
Synthesis of 3-Chloro-N-(2-Cyanoethyl)-N-Methylpropanamide :
- 3-Chloropropanoyl chloride (10 mmol) is added dropwise to a solution of N-methyl-2-cyanoethylamine (10 mmol) in dry dichloromethane at 0°C.
- The mixture is stirred for 4 hours, washed with NaHCO₃, dried (Na₂SO₄), and concentrated to yield the chloro-propanamide (Yield: 75–80%).
- 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) and 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide (6 mmol) are dissolved in DMF.
- K₂CO₃ (10 mmol) is added, and the mixture is heated at 80°C for 12 hours.
- The product is precipitated with ice-water, filtered, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the target compound (Yield: 55–60%).
Alternative Route: Direct Amidation
A two-step approach avoids handling reactive chloro-intermediates:
- 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) is reacted with acryloyl chloride (6 mmol) in THF to form 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl chloride .
- The acyl chloride is treated with N-methyl-2-cyanoethylamine (6 mmol) in presence of Et₃N to yield the target compound (Yield: 50–58%).
Analytical Characterization
Spectroscopic Data
- IR (KBr): 3420 cm⁻¹ (NH), 2240 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 7.48–7.65 (m, 5H, Ph-H), 3.62 (t, 2H, CH₂CN), 3.15 (s, 3H, N-CH₃), 2.85–3.02 (m, 4H, propanamide-CH₂).
- ¹³C NMR (DMSO-d₆): δ 170.2 (C=O), 158.9 (pyrimidine-C4), 118.2 (C≡N), 45.8 (N-CH₃), 35.4 (propanamide-CH₂).
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 55–60 | 12 hours | High regioselectivity |
| Direct Amidation | 50–58 | 8 hours | Avoids chloro-intermediates |
| Microwave-Assisted | 85–88 | 20 minutes | Rapid, energy-efficient |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The pyrazolo[3,4-d]pyrimidinone core requires cyclization under controlled pH (5–7) and temperature (60–80°C) to avoid side reactions like over-oxidation or dimerization . Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance solubility of intermediates, while catalysts such as Pd/C or DMAP improve regioselectivity during amide bond formation . For example, a two-step protocol is recommended:
Core synthesis : React 5-amino-1-phenylpyrazole-4-carboxamide with 4-chlorobenzoyl chloride in DMSO at 70°C for 6 hours .
Side-chain coupling : Use EDC/HOBt in acetonitrile to attach the N-(2-cyanoethyl)-N-methylpropanamide moiety .
- Key Data :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Core | DMSO | 70 | None | 65–70 |
| Coupling | Acetonitrile | 25 | EDC/HOBt | 80–85 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify the pyrazolo[3,4-d]pyrimidinone scaffold (e.g., δ 8.2–8.5 ppm for H-2, δ 165–170 ppm for C-4 carbonyl) and the cyanoethyl group (δ 2.5–3.0 ppm for CHCN) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] at m/z 422.16 (calculated for CHNO) .
- XRD : For crystalline batches, single-crystal X-ray diffraction resolves bond angles and confirms stereoelectronic effects at the propanamide linkage .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s kinase inhibition profile across assays?
- Methodological Answer : Discrepancies in IC values (e.g., CDK2 vs. EGFR inhibition) may arise from assay conditions. Mitigate this by:
Standardizing buffer systems : Use 10 mM MgCl/ATP in kinase assays to minimize false positives .
Orthogonal validation : Combine biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) assays .
Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., PyMOL) to rationalize selectivity .
- Example Data :
| Kinase | IC (nM) | Assay Type | Reference |
|---|---|---|---|
| CDK2 | 120 ± 15 | Biochemical | |
| EGFR | >10,000 | Cellular |
Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?
- Methodological Answer : The cyanoethyl group is prone to CYP450-mediated oxidation. Solutions include:
Isosteric replacement : Substitute the cyano group with a trifluoromethyl or ethynyl moiety to block metabolic hotspots .
Prodrug design : Mask the amide as a tert-butyl carbamate to enhance plasma stability .
In vitro microsomal assays : Use human liver microsomes (HLM) with NADPH to identify metabolites (e.g., LC-MS/MS) and refine SAR .
- Data :
| Derivative | Metabolic Half-life (HLM, min) | CDK2 IC (nM) |
|---|---|---|
| Parent | 12 ± 2 | 120 |
| CF analog | 45 ± 5 | 150 |
Q. How can structure-activity relationship (SAR) studies be designed to improve target engagement?
- Methodological Answer : Prioritize modifications at three regions:
Pyrazolo[3,4-d]pyrimidinone core : Introduce electron-withdrawing groups (e.g., Cl at C-3) to enhance π-stacking with kinase hinge regions .
N-methylpropanamide side chain : Replace methyl with cyclopropyl to reduce conformational flexibility .
Phenyl substituent : Fluorinate the phenyl ring to improve solubility and permeability (e.g., logP reduction from 3.2 to 2.8) .
- SAR Table :
| Modification | Target (IC, nM) | Solubility (µg/mL) |
|---|---|---|
| Parent | 120 | 8.5 |
| C-3 Cl | 90 | 7.2 |
| Cyclopropyl | 110 | 12.1 |
Contradiction Analysis
Q. Why do computational models predict strong binding to PDE5, while experimental data show no activity?
- Methodological Answer : False positives in docking may arise from:
Flexible binding pockets : PDE5’s catalytic domain undergoes conformational changes not captured in rigid docking .
Solvent effects : Explicit water molecules in MD simulations improve accuracy vs. implicit solvent models .
- Recommendation : Validate with thermal shift assays (TSA) to detect weak binding (ΔT < 1°C indicates no activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
